3-Fluoro-4-methylphenyl methyl sulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1-methyl-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FS/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBXPURGSKUHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of 3 Fluoro 4 Methylphenyl Methyl Sulfide
While specific, detailed experimental procedures for the synthesis of 3-Fluoro-4-methylphenyl methyl sulfide (B99878) are not extensively reported in readily available literature, its synthesis can be logically approached through established methods in organic chemistry. A plausible synthetic route would involve the thiomethylation of a suitably substituted fluorotoluene derivative.
One potential pathway could start from 3-fluoro-4-methylaniline. This commercially available starting material could be converted to a diazonium salt, which can then be reacted with a sulfur-containing nucleophile, such as sodium thiomethoxide, in a Sandmeyer-type reaction to introduce the methylthio group.
Alternatively, a nucleophilic aromatic substitution (S-N-Ar) reaction could be employed. For instance, starting with a compound like 3-fluoro-4-halotoluene (where the halogen is a good leaving group like chlorine or bromine), reaction with sodium thiomethoxide could yield the desired product. The success of this approach would depend on the relative activation of the positions on the aromatic ring towards nucleophilic attack.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 3-Fluoro-4-methylphenyl methyl sulfide (B99878) is not widely available. However, based on the properties of similar compounds, some predictions can be made.
Predicted :
| Property | Predicted Value/State |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 200-220 °C at atmospheric pressure |
| Density | Expected to be slightly denser than water, around 1.1-1.2 g/mL |
| Solubility | Likely insoluble in water, but soluble in common organic solvents like ethanol, acetone, and dichloromethane |
| Refractive Index | Estimated to be in the range of 1.54-1.56 |
Spectroscopic Data
Comprehensive spectroscopic data for 3-Fluoro-4-methylphenyl methyl sulfide (B99878) is not readily found in public databases. However, the expected spectral features can be predicted based on its structure.
Predicted :
| Spectrum | Predicted Features |
| ¹H NMR | - A singlet for the methylthio protons (-SCH₃) around δ 2.4-2.6 ppm.- A singlet for the aromatic methyl protons (-CH₃) around δ 2.2-2.4 ppm.- A series of multiplets or doublets in the aromatic region (δ 6.8-7.3 ppm) corresponding to the three protons on the benzene (B151609) ring, with characteristic coupling patterns due to the fluorine substituent. |
| ¹³C NMR | - A signal for the methylthio carbon around δ 15-20 ppm.- A signal for the aromatic methyl carbon around δ 18-22 ppm.- Six distinct signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. Other carbons will show smaller two- and three-bond C-F couplings. |
| ¹⁹F NMR | - A singlet or a multiplet (depending on the coupling with aromatic protons) in the typical range for an aryl fluoride (B91410). |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z 156. A prominent fragment would likely correspond to the loss of a methyl group ([M-15]⁺). |
| Infrared (IR) Spectroscopy | - C-H stretching vibrations for the methyl and aromatic protons (around 2900-3100 cm⁻¹).- C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).- A C-F stretching vibration (around 1200-1250 cm⁻¹).- C-S stretching vibrations (around 600-800 cm⁻¹). |
Advanced Spectroscopic and Analytical Characterization in Fluoroaryl Methyl Sulfide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For a molecule like 3-Fluoro-4-methylphenyl methyl sulfide (B99878), a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.
Elucidation of Molecular Structure and Stereochemistry
The primary structure of 3-Fluoro-4-methylphenyl methyl sulfide can be unequivocally established using ¹H and ¹⁹F NMR spectroscopy. The ¹H NMR spectrum provides information on the number and environment of the hydrogen atoms, while the ¹⁹F NMR spectrum is crucial for identifying the fluorine substituent on the aromatic ring.
The aromatic region of the ¹H NMR spectrum is expected to show complex splitting patterns due to spin-spin coupling between the protons and the adjacent fluorine atom. The methyl group attached to the aromatic ring and the methyl group of the sulfide moiety will each exhibit a singlet, with their chemical shifts providing information about their electronic environment.
¹⁹F NMR spectroscopy is particularly informative. The chemical shift of the fluorine atom is highly sensitive to its position on the aromatic ring and the nature of the other substituents. Furthermore, heteronuclear coupling between the fluorine atom and adjacent protons (³JH-F) and carbon atoms (nJC-F) can be observed, providing definitive evidence for the substitution pattern. Advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC), specifically ³¹P-²H HMBC if a phosphine (B1218219) moiety were present, are invaluable for establishing long-range correlations between different nuclei, though not directly applicable to this specific molecule.
Table 1: Representative ¹H and ¹⁹F NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 7.15 | t | JH-H = 8.8 | H-5 |
| ¹H | 7.08 | dd | JH-H = 8.8, JH-F = 2.0 | H-6 |
| ¹H | 6.90 | d | JH-F = 10.4 | H-2 |
| ¹H | 2.45 | s | -SCH₃ | |
| ¹H | 2.28 | s | Ar-CH₃ | |
| ¹⁹F | -118.5 | m | Ar-F |
Note: This data is representative and based on values for structurally similar compounds.
In-situ NMR Monitoring of Reaction Intermediates
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation pattern. For this compound, with a molecular weight of 156.22 g/mol , the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 156.
The fragmentation pattern observed in the mass spectrum offers valuable structural clues. Common fragmentation pathways for aryl sulfides include cleavage of the C-S bond and fragmentation of the aromatic ring. The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of a fluorine radical or HF.
Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
|---|---|
| 156 | [M]⁺ (Molecular ion) |
| 141 | [M - CH₃]⁺ |
| 123 | [M - SH]⁺ |
| 109 | [C₇H₆F]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Note: This data is a plausible representation of the fragmentation pattern.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions. While many fluorine-containing organic compounds have been characterized by X-ray crystallography, specific crystallographic data for this compound is not publicly available. If a suitable single crystal could be grown, this method would provide definitive proof of its molecular structure in the solid state.
Chromatographic Separation and Purity Assessment Techniques
Chromatographic techniques are indispensable for the purification of synthesized compounds and the assessment of their purity.
Flash Chromatography: This is a commonly used preparative technique for the purification of organic compounds. rsc.org For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase with a gradient elution system of non-polar and polar solvents (e.g., hexanes and ethyl acetate) would likely be effective for separating it from non-polar byproducts and more polar impurities.
Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of volatile compounds like this compound. The retention time in the gas chromatogram is a characteristic of the compound under specific conditions, and the mass spectrum of the eluting peak provides definitive identification.
Specialized Analytical Techniques for Sulfur and Halogen Content in Organic Compounds
The accurate determination of elemental composition is a fundamental aspect of characterizing a new compound. For organosulfur and organohalogen compounds, several specialized techniques are available.
Sulfur Analysis: Combustion analysis is a common method for determining the sulfur content. The sample is combusted in an oxygen-rich atmosphere, which converts the sulfur to sulfur dioxide (SO₂). The amount of SO₂ produced is then quantified, typically by infrared spectroscopy. Another method involves the titration of sulfate (B86663) ions after combustion and absorption in a suitable solution.
Halogen Analysis: Similar to sulfur analysis, the determination of fluorine content can be achieved through combustion methods. The combustion products, including hydrogen fluoride (B91410) (HF), are collected and analyzed. Ion chromatography is a sensitive technique for quantifying the fluoride ion after combustion and dissolution. Oxygen bomb combustion followed by various detection methods is another established technique for determining fluorine in organic materials.
Combustion Elemental Analysis
Combustion elemental analysis is a cornerstone technique for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of an organic compound. The method involves the complete combustion of a small, precisely weighed amount of the substance in a stream of pure oxygen at very high temperatures, typically exceeding 2000 °C in an induction furnace. eltra.com The combustion process converts the constituent elements into simple gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and sulfur to sulfur dioxide (SO₂). eltra.com
These combustion gases are then passed through a series of detectors. The sulfur dioxide is typically detected by infrared (IR) cells. eltra.com Following this, the gases may pass through a catalytic furnace to ensure complete oxidation of any carbon monoxide to carbon dioxide and sulfur dioxide to sulfur trioxide, with the latter being removed before the carbon dioxide is measured by separate IR cells. eltra.com The amount of each gas is measured, and from these values, the percentage of each element in the original sample is calculated.
For this compound, with a molecular formula of C₈H₉FS, the theoretical elemental composition can be calculated. This theoretical data provides a benchmark against which the experimental results from the combustion analysis are compared to verify the compound's identity and purity.
Table 1: Theoretical vs. Experimental Elemental Composition of this compound
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
| Carbon (C) | 61.51% | 61.45% |
| Hydrogen (H) | 5.81% | 5.85% |
| Sulfur (S) | 20.53% | 20.45% |
| Fluorine (F) | 12.16% | Not Determined by this method |
Note: Standard combustion analysis does not typically determine the fluorine content. The experimental values are hypothetical and serve to illustrate the expected close correlation with theoretical values for a pure sample.
Ion Chromatography
In the context of this compound, ion chromatography could be employed to detect and quantify any inorganic sulfide, sulfite (B76179), or sulfate anions that may be present as impurities from the synthesis or degradation of the compound. nih.gov The sample would first be dissolved in a suitable solvent and then injected into the ion chromatograph. The components of the sample are then passed through a column containing a stationary phase with ion-exchange properties. An eluent, or mobile phase, carries the sample through the column. The separation is based on the affinity of the different ions for the stationary phase. Ions with a higher affinity will be retained longer in the column, leading to separation.
A common setup for sulfur species analysis involves a two-detector system, which may include a conductivity detector for anions like sulfite and sulfate, and a more specific electrochemical or fluorometric detector for reduced sulfur compounds like sulfide. nih.gov
Table 2: Application of Ion Chromatography in the Analysis of this compound Samples
| Analytical Target | Potential Application | Typical Detector |
| Sulfide (S²⁻) | Detection of inorganic sulfide impurities | Electrochemical or Fluorometric Detector |
| Sulfite (SO₃²⁻) | Quantification of potential oxidative degradation products | Suppressed Conductivity Detector |
| Sulfate (SO₄²⁻) | Analysis of final oxidation state impurities | Suppressed Conductivity Detector |
Wavelength-Dispersive X-ray Fluorescence (WD-XRF) Analysis
Wavelength-Dispersive X-ray Fluorescence (WD-XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. horiba.com It is particularly well-suited for identifying the presence of elements from fluorine (F) up to uranium (U). revierlabor.com The technique relies on the principle of X-ray fluorescence, where a sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the atoms in the sample. Electrons from higher energy shells then drop down to fill these vacancies, emitting characteristic fluorescent X-rays in the process. The wavelength of these emitted X-rays is unique to each element.
In a WD-XRF spectrometer, the fluorescent X-rays are directed to an analyzing crystal, which diffracts the X-rays at different angles according to their wavelengths, based on Bragg's Law. xos.com A detector then measures the intensity of the X-rays at each angle, allowing for the qualitative and quantitative determination of the elements present. horiba.com WD-XRF is known for its high resolution and sensitivity, which minimizes spectral overlaps and allows for the detection of elements at trace levels. revierlabor.comxos.com
For the analysis of this compound, WD-XRF is an ideal technique to confirm the presence and relative amounts of both sulfur and fluorine, which are key heteroatoms in the molecule. This provides a valuable cross-validation of the data obtained from other methods like combustion analysis.
Table 3: Key Parameters of WD-XRF for the Analysis of this compound
| Parameter | Description | Relevance to Analysis |
| Analyte Elements | Sulfur (S), Fluorine (F) | Confirms the presence of the key heteroatoms in the molecular structure. |
| Sample Form | Liquid, solid powder, or fused bead | The sample can be analyzed in its native state or after simple preparation. revierlabor.com |
| Principle | Diffraction of fluorescent X-rays by a crystal | Provides high spectral resolution, enabling clear separation of S and F signals. xos.com |
| Output | Elemental concentration (qualitative and quantitative) | Determines the elemental composition, which can be compared to theoretical values. |
| Detection Limits | Typically in the ppm range | Allows for the detection of the main elements as well as any heavier elemental impurities. revierlabor.com |
Theoretical and Computational Chemistry Studies of Fluoroaryl Methyl Sulfides
Electronic Structure and Bonding Analysis
The electronic nature of a molecule is fundamental to understanding its chemical properties and reactivity. For 3-Fluoro-4-methylphenyl methyl sulfide (B99878), computational techniques offer a window into its electronic architecture.
Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the electronic structure of molecules. scienceopen.comnih.gov It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 3-Fluoro-4-methylphenyl methyl sulfide. DFT calculations can determine various molecular and electronic properties, including optimized geometry, bond lengths, bond angles, and the distribution of electron density.
| Property | Calculated Value |
|---|---|
| Dipole Moment (Debye) | 1.5 - 2.5 |
| C(aryl)-S Bond Length (Å) | 1.75 - 1.78 |
| S-C(methyl) Bond Length (Å) | 1.80 - 1.83 |
| C-S-C Bond Angle (°) | 100 - 105 |
Note: The values in the table are representative examples for a generic substituted aryl sulfide and are intended for illustrative purposes. Specific values for this compound would require dedicated calculations.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.comscribd.com The energy and localization of these orbitals are crucial in predicting how a molecule will interact with other reagents. youtube.com
For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the π-system of the aromatic ring, making it the center of nucleophilicity. The LUMO, conversely, would be distributed over the aromatic ring, representing its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.govmdpi.com
The substituents on the phenyl ring significantly modulate the energies of the frontier orbitals. The electron-donating methyl group will raise the energy of the HOMO, making the compound more nucleophilic than unsubstituted phenyl methyl sulfide. The electron-withdrawing fluorine atom will lower the energy of both the HOMO and LUMO. The interplay of these two groups at the meta and para positions, respectively, fine-tunes the electronic properties and reactivity of the molecule.
| Property | Predicted Characteristic |
|---|---|
| HOMO Energy | Relatively high due to electron-donating groups |
| LUMO Energy | Lowered by electron-withdrawing groups |
| HOMO-LUMO Gap | Moderate, indicating balanced reactivity |
| HOMO Localization | Primarily on the sulfur atom and aromatic ring |
| LUMO Localization | Distributed across the aromatic ring |
Note: The characteristics in the table are qualitative predictions for a molecule like this compound based on general principles of FMO theory.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. This provides a detailed, step-by-step understanding of reaction mechanisms.
Aryl sulfides are often synthesized via transition metal-catalyzed cross-coupling reactions. mdpi.com Computational modeling can elucidate the catalytic cycles of these reactions, detailing the elementary steps such as oxidative addition, transmetalation, and reductive elimination. researchgate.net For the synthesis of this compound, a hypothetical catalytic cycle involving a palladium or nickel catalyst could be modeled. acs.org
These models can predict the structures and energies of all intermediates and transition states in the cycle. This information helps in understanding the role of the catalyst, the ligands, and the reaction conditions in determining the efficiency and selectivity of the reaction. For instance, computational studies can rationalize why a particular ligand is effective in promoting the desired C-S bond formation.
Computational methods can predict the reactivity and selectivity of a molecule in various chemical transformations. nih.govchemrxiv.org For this compound, this could involve predicting the regioselectivity of electrophilic aromatic substitution or the outcome of oxidation at the sulfur atom. nih.gov
By calculating the activation energies for different possible reaction pathways, chemists can predict the most likely product. For example, in an electrophilic substitution reaction, calculations can determine whether the incoming electrophile will preferentially attack at the ortho, meta, or para positions relative to the existing substituents. The calculated charge distribution and the energies of the sigma complexes (Wheland intermediates) for each pathway would reveal the most favorable outcome.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule and its flexibility are crucial for its interactions with other molecules. Conformational analysis and molecular dynamics simulations provide insights into these aspects.
The rotation around the C(aryl)-S bond in aryl sulfides leads to different conformations. pleiades.online For this compound, computational methods can be used to determine the relative energies of these conformers and the energy barriers to their interconversion. The preferred conformation will be the one that minimizes steric hindrance and optimizes electronic interactions. Studies on related substituted thioanisoles suggest that the planarity of the methyl sulfide group with respect to the aromatic ring is a key conformational feature. researchgate.net
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. bohrium.comrsc.org By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space and provide information about the flexibility of the molecule. acs.org For this compound, an MD simulation would show the fluctuations in bond lengths, bond angles, and dihedral angles, offering a more realistic representation of the molecule in a condensed phase.
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Theoretical and computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules and predicting their reactivity. For fluoroaryl methyl sulfides, such as this compound, quantum chemical calculations are instrumental in elucidating the complex interplay between electronic structure and chemical behavior. By calculating a range of quantum chemical descriptors, researchers can develop structure-reactivity relationships that offer predictive insights into how a molecule will behave in various chemical environments.
At the heart of these computational studies are methods like Density Functional Theory (DFT), which allow for the detailed analysis of a molecule's electronic landscape. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and chemical hardness. These parameters are not merely abstract numbers; they provide a quantitative basis for understanding a molecule's nucleophilic and electrophilic nature, its kinetic stability, and its propensity to engage in chemical reactions.
The energy of the HOMO is directly related to a molecule's ability to donate electrons, with higher HOMO energies indicating a greater propensity for electron donation. Conversely, the LUMO energy reflects a molecule's ability to accept electrons, with lower LUMO energies signifying a stronger electron-accepting character. mdpi.com The difference between these two energies, the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
| Quantum Chemical Descriptor | Symbol | Illustrative Value (a.u.) | Significance in Reactivity |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -0.215 | Indicates the molecule's capacity to donate electrons. A higher value suggests stronger nucleophilic character. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.032 | Indicates the molecule's capacity to accept electrons. A lower value suggests stronger electrophilic character. |
| HOMO-LUMO Energy Gap | ΔE | 0.183 | Reflects the kinetic stability and chemical reactivity. A smaller gap implies higher reactivity. |
| Ionization Potential | I | 0.215 | The energy required to remove an electron. Directly related to EHOMO. |
| Electron Affinity | A | 0.032 | The energy released when an electron is added. Directly related to ELUMO. |
| Global Hardness | η | 0.0915 | Measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. |
| Global Softness | S | 10.929 | The reciprocal of hardness. Softer molecules are more reactive. |
| Electronegativity | χ | 0.1235 | The ability of the molecule to attract electrons. |
| Electrophilicity Index | ω | 0.083 | A measure of the molecule's overall electrophilic nature. |
These descriptors collectively provide a detailed picture of the molecule's reactivity. For instance, the HOMO is likely to be localized on the sulfur atom and the electron-rich aromatic ring, making these sites susceptible to electrophilic attack. The LUMO, conversely, would be distributed across the aromatic ring, particularly influenced by the electron-withdrawing fluorine atom, indicating sites for potential nucleophilic attack. The electrophilicity index gives a quantitative measure of the molecule's ability to act as an electrophile in reactions.
By correlating these calculated parameters with experimentally observed reaction outcomes for a series of related fluoroaryl methyl sulfides, researchers can build robust structure-reactivity relationships. These relationships are invaluable for predicting the behavior of new compounds, designing molecules with specific reactivity profiles, and understanding reaction mechanisms at a fundamental level.
Emerging Research Applications and Future Directions of Fluoroaryl Methyl Sulfides in Chemical Science
Role as Synthetic Intermediates in Complex Molecule Synthesis
The structural and electronic characteristics of 3-Fluoro-4-methylphenyl methyl sulfide (B99878) make it a valuable intermediate in the synthesis of more complex and highly functionalized molecules. The presence of the fluoro, methyl, and methylthio groups on the aromatic ring provides multiple sites for selective chemical modification, enabling the construction of intricate molecular architectures.
Precursors for Fluoroalkenes and Other Fluorinated Scaffolds
Fluoroalkenes are important structural motifs in medicinal chemistry and materials science. While direct synthetic routes to these compounds can be challenging, fluoroaryl methyl sulfides can serve as precursors. The methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, which can then participate in elimination reactions to generate a double bond. For instance, the Julia-Kocienski olefination, a powerful method for constructing carbon-carbon double bonds, can be adapted for the synthesis of fluoroalkenes starting from fluorinated aryl sulfones. Although specific examples utilizing 3-Fluoro-4-methylphenyl methyl sulfide are not extensively documented, the general methodology is well-established.
The general transformation can be envisioned as follows:
Oxidation: The sulfide is oxidized to the corresponding sulfone using standard oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.
Coupling and Elimination: The resulting sulfone can then react with an aldehyde or ketone in the presence of a base to form the desired fluoroalkene.
This approach allows for the introduction of a fluorinated vinyl group into a variety of molecular scaffolds, highlighting the potential of this compound as a key building block for accessing diverse fluorinated compounds.
Building Blocks for Multi-functionalized Aromatic Compounds
The aromatic ring of this compound is amenable to various substitution reactions, allowing for the introduction of additional functional groups. The interplay of the existing substituents directs the regioselectivity of these transformations. For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, would be directed by the combined electronic effects of the fluorine, methyl, and methylthio groups.
Furthermore, the methylthio group itself can be a handle for further functionalization. It can be converted into other sulfur-containing functionalities or be a directing group for ortho-lithiation, enabling the introduction of substituents at the positions adjacent to the sulfur atom. This versatility makes this compound a valuable platform for the synthesis of multi-functionalized aromatic compounds, which are key components in pharmaceuticals, agrochemicals, and functional materials.
Contributions to Materials Science and Organic Electronics
The unique electronic properties of fluoroaryl sulfides are increasingly being harnessed in the field of materials science, particularly in the development of organic electronic devices. The incorporation of fluorine and sulfur atoms into conjugated systems can significantly influence their electronic structure, stability, and performance.
Development of Fluoroaryl Sulfide-Containing Conjugated Systems
Conjugated polymers are the active components in a wide range of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The properties of these polymers can be fine-tuned by modifying their monomeric units. While specific polymers based on this compound are not yet prevalent in the literature, the general strategy of incorporating fluoroaryl sulfide moieties is a promising area of research.
The introduction of a fluoroaryl sulfide unit into a polymer backbone can have several beneficial effects:
Tuning of Energy Levels: The electron-withdrawing nature of the fluorine atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This can improve the stability of the material and facilitate charge injection and transport.
Enhanced Intermolecular Interactions: The presence of fluorine can lead to favorable intermolecular interactions, such as F···H or F···S contacts, which can promote ordered packing in the solid state and enhance charge mobility.
Improved Solubility and Processability: The methylthio group can improve the solubility of the resulting polymers, making them easier to process from solution into thin films for device fabrication.
The synthesis of such polymers could be achieved through various cross-coupling reactions, such as Suzuki or Stille coupling, where a di-functionalized derivative of this compound would be a key monomer.
Advanced Catalysis and Reaction Design Innovation
Mechanistic understanding of chemical reactions is crucial for the development of new and improved catalytic protocols. The study of reactions involving fluoroaryl methyl sulfides can provide valuable insights that can be leveraged to design more efficient and selective synthetic methods.
Development of Novel Catalytic Protocols based on Mechanistic Insights
The reactivity of the carbon-fluorine and carbon-sulfur bonds in fluoroaryl methyl sulfides can be exploited in various catalytic transformations. For example, transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While the C-F bond is generally strong and less reactive, under certain catalytic conditions, it can be activated for C-C or C-heteroatom bond formation.
Ligand Design in Metal-Catalyzed Transformations
Aryl thioethers, including fluoroaryl methyl sulfides, represent a significant class of compounds in the design of ligands for metal-catalyzed transformations. The sulfur atom in the thioether moiety possesses lone pairs of electrons that can coordinate with transition metals, such as palladium, forming stable complexes that are crucial for catalytic cycles. The electronic and steric properties of the ligand can be finely tuned by substituents on the aromatic ring, which in turn influences the reactivity and selectivity of the catalyst.
Palladium-catalyzed cross-coupling reactions are fundamental for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. acs.org The development of effective ligands is paramount for the success of these reactions. While bisphosphine ligands have been traditionally favored, recent studies have shown that monophosphine ligands can lead to more effective catalysis for C–S coupling reactions under mild conditions. acs.orgnih.gov Similarly, thioether-based ligands can play a crucial role. The displacement of ligands by thiols and thiolates can sometimes deactivate late transition metals, posing a challenge in catalyst design. rsc.org However, carefully designed thioether ligands can form exceptionally effective catalysts. nih.gov For instance, palladium catalysts are highly active in the formation and cleavage of C-S bonds, and ligands like Xantphos have been successfully used in transthioetherification reactions. rsc.org
In the specific case of this compound, the fluorine and methyl groups on the phenyl ring modify the electronic properties of the sulfur atom. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, while the methyl group is electron-donating. This electronic push-pull effect can modulate the binding affinity of the sulfur atom to the metal center, thereby influencing the stability and activity of the resulting catalyst. This tailored electronic environment can be advantageous in reactions like the Suzuki-Miyaura cross-coupling, where the efficiency of the palladium catalyst is highly dependent on the structural factors of the supporting ligands. mdpi.com
Exploration in Biological Chemistry and Agrochemical Research
The introduction of fluorine into organic molecules is a widely adopted strategy in the development of pharmaceuticals and agrochemicals. nih.gov This is due to the unique properties that fluorine imparts, which can significantly enhance the biological activity and pharmacokinetic profile of a compound. ccspublishing.org.cn Fluoroaryl methyl sulfides, as a class, are of considerable interest in these fields due to the combined benefits of fluorination and the presence of the thioether linkage. The incorporation of fluorine can improve metabolic stability, increase lipophilicity, and alter binding affinities to target receptors or enzymes. nih.govccspublishing.org.cn
Utilization in the Design of Functional Molecules with Modified Properties through Fluorination
Fluorination is a powerful tool for modifying the properties of bioactive molecules. elsevierpure.com The substitution of a hydrogen atom with fluorine can lead to profound changes in a molecule's physical, chemical, and biological characteristics. One of the most significant effects is the increased metabolic stability. researchgate.netresearchgate.net The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes that would typically degrade a carbon-hydrogen (C-H) bond. This can prolong the half-life of a drug or agrochemical, leading to enhanced efficacy. elsevierpure.com
Table 1: Impact of Fluorination on Molecular Properties in Functional Molecule Design
| Property | Effect of Fluorination | Rationale | Citation(s) |
| Metabolic Stability | Increased | The high strength of the C-F bond prevents enzymatic cleavage. | elsevierpure.comresearchgate.netresearchgate.net |
| Binding Affinity | Modulated/Increased | Alters electronic properties, pKa, and can lead to favorable interactions (e.g., with carbonyls). | nih.govtandfonline.com |
| Lipophilicity | Increased | The lipophilic nature of fluorine can enhance membrane permeability. | nih.govresearchgate.netresearchgate.net |
| Bioavailability | Often Improved | A combination of increased stability and membrane permeability can lead to better absorption and distribution. | elsevierpure.com |
Investigation as Scaffolds for Chemical Probes or Reagents
Fluoroaryl methyl sulfides serve as valuable scaffolds for the development of chemical probes and reagents used to investigate biological systems. A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function. The fluoroaryl sulfide structure is well-suited for this purpose. The aromatic ring can be readily modified with other functional groups to tune its properties or to attach reporter tags like fluorescent dyes.
Applications in Nanotechnology and Biotechnology (e.g., sulfide-containing nanoparticles, thiol-functionalized surfaces)
The sulfide and its corresponding reduced form, thiol, are pivotal functional groups in the realms of nanotechnology and biotechnology. Their unique chemical properties enable their use in the creation of advanced materials, from bioimaging agents to highly specific biosensors.
Sulfide-containing nanoparticles, particularly metal sulfides and sulfur quantum dots (SQDs), are emerging as important tools. Metal sulfide nanoparticles exhibit favorable properties for bioimaging, such as light conversion and radiation enhancement. frontiersin.org SQDs are a class of metal-free fluorescent nanomaterials valued for their low toxicity, high hydrophilicity, and adjustable fluorescence, making them promising for applications in bioimaging and sensing. rsc.orgnih.govmdpi.comnih.gov They have been successfully used for in vitro cell imaging and for in vivo imaging in organisms like zebrafish, demonstrating their potential as biocompatible probes. frontiersin.orgnih.gov
Table 2: Examples of Sulfide-Containing Nanoparticles in Biotechnology
| Nanoparticle Type | Key Properties | Application(s) | Citation(s) |
| Sulfur Quantum Dots (SQDs) | Metal-free, low toxicity, adjustable fluorescence, high hydrophilicity. | Bioimaging (in vitro & in vivo), biosensing. | rsc.orgnih.govnih.gov |
| Silver Sulfide (Ag₂S) QDs | NIR-II fluorescence, high signal-to-noise ratio. | Optical bioimaging. | mdpi.com |
| Bismuth Sulfide (Bi₂S₃) NPs | Radio-sensitizing, CT contrast agent. | CT imaging-guided therapy. | mdpi.com |
| Copper Sulfide (CuS) NPs | Photothermal conversion. | Photothermal therapy, photoacoustic imaging. | mdpi.com |
In biotechnology, the functionalization of surfaces is critical for creating biosensors and platforms for immobilizing biomolecules. The thiol group (-SH) has a strong affinity for noble metal surfaces, most notably gold. mdpi.com This interaction is the foundation for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can create a well-defined chemical interface. mdpi.comnih.gov By using molecules that have a thiol at one end and a different functional group at the other, surfaces can be engineered for specific tasks. cdnsciencepub.comcapes.gov.br For example, a thiol-terminated molecule can anchor to a gold electrode, while its other end can be designed to bind a specific protein, antibody, or DNA strand. mdpi.comacs.org This strategy is widely used to construct electrochemical biosensors for detecting a range of analytes, from proteins to small molecules, with high sensitivity and specificity. nih.govacs.org
Q & A
Q. What synthetic methodologies are recommended for preparing 3-fluoro-4-methylphenyl methyl sulfide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis can involve nucleophilic substitution or cross-coupling reactions. For example, thiol-ene reactions or Ullmann-type couplings between 3-fluoro-4-methylthiophenol and methyl halides under basic conditions (e.g., K₂CO₃ in DMF) are common. Optimization should focus on temperature control (60–100°C), solvent selection (polar aprotic solvents enhance reactivity), and catalyst screening (e.g., CuI for Ullmann couplings). Purity can be improved via column chromatography using silica gel and hexane/ethyl acetate gradients .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced splitting in aromatic protons, methyl sulfide peak at ~2.1 ppm) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) resolve impurities. Retention times can be compared against commercial standards .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 172) .
Q. How can researchers ensure accurate quantification of sulfide groups in this compound?
- Methodological Answer : The methylene blue colorimetric method is reliable. Sulfide reacts with dimethyl-p-phenylenediamine and FeCl₃ to form a blue complex, measurable at 670 nm. Dissolved sulfide analysis requires field filtration (0.45 µm membranes) to exclude particulate interference. Calibration curves using Na₂S standards are essential .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or XRD data may arise from dynamic effects (e.g., rotational barriers in the methyl sulfide group) or crystal packing variations. Multi-technique validation is critical:
- Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set).
- Perform single-crystal XRD (using SHELXL for refinement) to confirm bond lengths/angles .
- Evaluate temperature-dependent NMR to detect conformational changes .
Q. How can computational modeling predict the reactivity of this compound in oxidation reactions?
- Methodological Answer : Density Functional Theory (DFT) studies (e.g., Gaussian 16 with M06-2X functional) model reaction pathways. Key steps:
- Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Simulate H₂O₂-mediated oxidation mechanisms (e.g., sulfide → sulfoxide → sulfone).
- Validate with experimental kinetic data (e.g., Arrhenius plots from GC-MS monitoring) .
Q. What advanced techniques enable in situ monitoring of sulfide transformations under catalytic conditions?
- Methodological Answer :
- ATR-FTIR : Track real-time changes in S–CH₃ stretches (~700 cm⁻¹) during oxidation.
- EPR Spectroscopy : Detect radical intermediates (e.g., thiyl radicals) using spin traps like DMPO.
- Synchrotron XRD : Resolve transient crystalline intermediates in solid-state reactions .
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, solvent purity). Use response surface methodology (RSM) to optimize parameters. For example:
- Central Composite Design (CCD) for temperature (50–110°C) and catalyst loading (1–5 mol%).
- Pareto charts prioritize variables affecting yield .
Data Analysis and Contradiction Management
Q. How can conflicting results in catalytic activity studies be systematically analyzed?
- Methodological Answer :
- Error Analysis : Quantify uncertainties in turnover frequency (TOF) from GC-MS integration errors (±5%).
- Control Experiments : Test catalyst leaching (e.g., hot filtration tests) and solvent effects.
- Statistical Validation : Use t-tests or ANOVA to compare replicates (p < 0.05 threshold) .
Q. What protocols ensure reproducibility in sulfide oxidation studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
